phosphanium iodide CAS No. 652968-36-0](/img/structure/B15161852.png)
[4-(4-Formylphenoxy)butyl](triphenyl)phosphanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Formylphenoxy)butylphosphanium iodide: is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a triphenylphosphonium group attached to a butyl chain, which is further connected to a phenoxy group with a formyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Formylphenoxy)butylphosphanium iodide typically involves a multi-step process:
Formation of the Phenoxybutyl Intermediate: The initial step involves the reaction of 4-hydroxybenzaldehyde with 1,4-dibromobutane under basic conditions to form 4-(4-formylphenoxy)butane.
Phosphonium Salt Formation: The intermediate is then reacted with triphenylphosphine in the presence of an iodide source, such as sodium iodide, to yield the final product, 4-(4-Formylphenoxy)butylphosphanium iodide.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in 4-(4-Formylphenoxy)butylphosphanium iodide can undergo oxidation reactions to form carboxylic acids.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxybutyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: 4-(4-Formylphenoxy)butylphosphanium iodide can be used as a catalyst or catalyst precursor in organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals.
Biological Probes: It can be used in the design of probes for studying biological processes.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 4-(4-Formylphenoxy)butylphosphanium iodide exerts its effects depends on its application. In catalysis, the triphenylphosphonium group can stabilize transition states, facilitating various chemical reactions. In biological systems, the compound can interact with molecular targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
- 4-(4-Formylphenoxy)butylphosphanium chloride
- 4-(4-Formylphenoxy)butylphosphanium bromide
Comparison:
- Uniqueness: The iodide variant may exhibit different solubility and reactivity compared to its chloride and bromide counterparts due to the larger ionic radius and different electronic properties of the iodide ion.
- Applications: While all these compounds can be used in similar applications, the choice of halide can influence the efficiency and outcome of reactions.
Properties
CAS No. |
652968-36-0 |
|---|---|
Molecular Formula |
C29H28IO2P |
Molecular Weight |
566.4 g/mol |
IUPAC Name |
4-(4-formylphenoxy)butyl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C29H28O2P.HI/c30-24-25-18-20-26(21-19-25)31-22-10-11-23-32(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29;/h1-9,12-21,24H,10-11,22-23H2;1H/q+1;/p-1 |
InChI Key |
HCGOXLXSETYYOK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCOC2=CC=C(C=C2)C=O)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-spiro[indan-2,2'-(1,3-oxathiolane)]](/img/structure/B15161770.png)

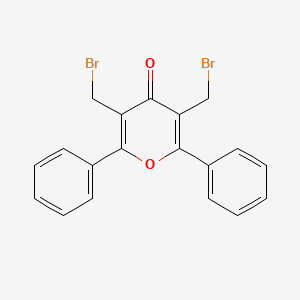
![1-[(Furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B15161786.png)

![2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane](/img/structure/B15161795.png)
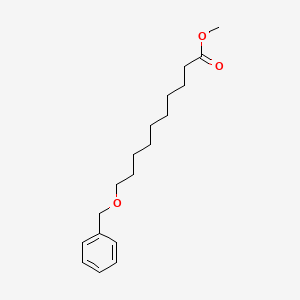
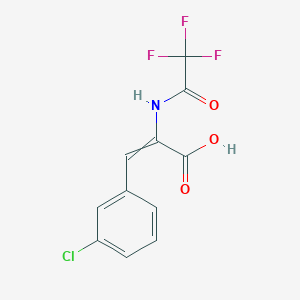

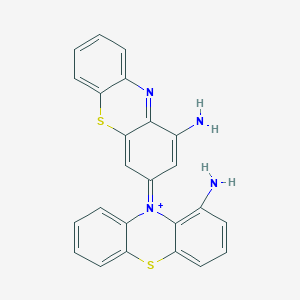
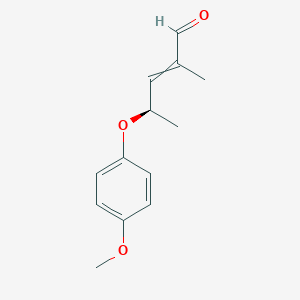
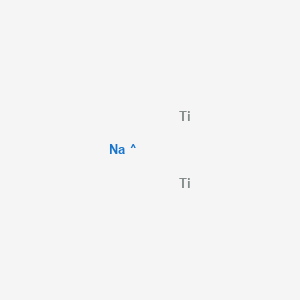
![Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B15161829.png)

